molecular formula C8H4ClF3N2O3 B3034784 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide CAS No. 22227-47-0

2-Chloro-3-nitro-5-(trifluoromethyl)benzamide

Cat. No.: B3034784
CAS No.: 22227-47-0
M. Wt: 268.58 g/mol
InChI Key: VJMGWMDITIICJK-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H4ClF3N2O3. It is a solid at room temperature and is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a benzamide core.

Scientific Research Applications

2-Chloro-3-nitro-5-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . It has the hazard statements H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide typically involves the nitration of 2-Chloro-5-(trifluoromethyl)benzoic acid followed by the conversion to the benzamide derivative. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The intermediate 2-Chloro-5-(trifluoromethyl)benzoic acid is first prepared, followed by nitration and subsequent conversion to the benzamide form through amidation reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitro-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the chloro group.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Reduction: The major product is 2-Chloro-3-amino-5-(trifluoromethyl)benzamide.

    Substitution: The products depend on the nucleophile used, such as 2-Amino-3-nitro-5-(trifluoromethyl)benzamide when using an amine.

    Hydrolysis: The products are 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and ammonia or an amine.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
  • 4-Chloro-3,5-dinitrobenzotrifluoride
  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Uniqueness

2-Chloro-3-nitro-5-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-3-nitro-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O3/c9-6-4(7(13)15)1-3(8(10,11)12)2-5(6)14(16)17/h1-2H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMGWMDITIICJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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